3-{[4-(trifluoromethoxy)phenyl]amino}propanenitrile is a synthetic organic compound that has emerged as a promising lead in the development of novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. [] AMPA receptors, a type of glutamate receptor, play a crucial role in excitatory neurotransmission in the central nervous system. [] Dysregulation of AMPA receptor activity has been implicated in various neurological disorders, making their modulation a potential therapeutic strategy.
3-[4-(Trifluoromethoxy)phenyl]propanenitrile is an organic compound with the molecular formula C10H8F3NO2 and a molar mass of approximately 229.16 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, alongside a nitrile functional group (-C≡N) and a ketone functional group (C=O). The unique trifluoromethoxy substitution significantly influences its chemical properties, making it a subject of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry .
The compound falls under the category of nitriles, which are organic compounds containing the cyano group. It is also classified as an aryl nitrile due to the presence of an aromatic ring. The trifluoromethoxy group is notable for enhancing the electronic properties of the molecule, contributing to its reactivity and potential applications in pharmaceuticals and materials science .
The synthesis of 3-[4-(trifluoromethoxy)phenyl]propanenitrile typically involves several steps, including:
A common synthetic route may include:
Reaction conditions are optimized to maximize yield and purity, often utilizing specialized reagents and catalysts. Purification methods such as recrystallization or chromatography are employed to isolate the desired product effectively.
The molecular structure of 3-[4-(trifluoromethoxy)phenyl]propanenitrile can be represented as follows:
The presence of the trifluoromethoxy group significantly alters its electronic distribution, enhancing its reactivity compared to similar compounds lacking this substitution .
3-[4-(Trifluoromethoxy)phenyl]propanenitrile can participate in various chemical reactions:
Common reagents used in these reactions include:
The physical properties of 3-[4-(trifluoromethoxy)phenyl]propanenitrile include:
Chemical properties include its reactivity profile due to the presence of functional groups that allow participation in various organic reactions. The trifluoromethoxy group's electronegative nature affects the compound's polarity and solubility characteristics, influencing its behavior in different chemical environments .
3-[4-(Trifluoromethoxy)phenyl]propanenitrile has several applications across different scientific domains:
3-[4-(Trifluoromethoxy)phenyl]propanenitrile is a structurally defined organic compound featuring a propanenitrile backbone attached at the 3-position to a para-substituted phenyl ring bearing a trifluoromethoxy (-OCF₃) group. Its systematic IUPAC name, 3-[4-(trifluoromethoxy)phenyl]propanenitrile, follows the substitutive nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name construction prioritizes the nitrile group as the principal functional group (suffix: "-nitrile"), with the phenylpropane chain serving as the parent hydrocarbon structure. The trifluoromethoxy substituent is designated as a prefix ("trifluoromethoxy-") with locant "4" indicating its para-position on the phenyl ring [2] [9].
According to IUPAC Blue Book recommendations (P-65), nitriles are named as derivatives of the corresponding alkanenitrile, with the -C≡N group receiving seniority over halogen substituents in numbering priority. The trifluoromethoxy group, characterized as a complex substituent, is named by prefixing "methoxy" with "trifluoro-" to indicate complete fluorine substitution on the methyl carbon. This nomenclature approach aligns with the guidelines for naming compounds containing both nitrile groups and halogenated ether substituents [9]. The molecular formula C₁₀H₈F₃NO reflects the compound's elemental composition, with a molecular weight of 215.17 g/mol. Key structural identifiers are presented below:
Table 1: Structural Identifiers of 3-[4-(Trifluoromethoxy)phenyl]propanenitrile
Property | Value |
---|---|
Systematic IUPAC Name | 3-[4-(Trifluoromethoxy)phenyl]propanenitrile |
Molecular Formula | C₁₀H₈F₃NO |
PubChem CID | 61385108 |
Molecular Weight | 215.17 g/mol |
Key Functional Groups | Aryl group, nitrile, trifluoromethoxy |
Characteristic Substituent | 4-(Trifluoromethoxy)phenyl |
The historical trajectory of trifluoromethoxy-substituted compounds is deeply intertwined with the broader development of organofluorine chemistry. While the trifluoromethyl (-CF₃) group was first investigated for medicinal applications as early as 1928, the specific exploration of the trifluoromethoxy (-OCF₃) group gained significant momentum in the mid-1940s. This period marked a paradigm shift in medicinal chemistry, as researchers began systematically investigating fluorine substitution as a strategy to enhance the bioavailability and metabolic stability of pharmaceutical candidates [8].
The trifluoromethoxy group emerged as a particularly valuable bioisostere for several established functional groups, including methoxy (-OCH₃), chloride (-Cl), and methyl (-CH₃). This substitution strategy aimed to fine-tune molecular properties without drastically altering steric profiles. The discovery that para-trifluoromethoxy substitution on phenolic rings could enhance biological activity—notably demonstrated by a 6-fold increase in potency for inhibiting serotonin (5-HT) uptake compared to non-fluorinated analogs—catalyzed intense research into this functional group [6] [8]. The unique electronic properties of the -OCF₃ group, arising from the combined inductive effects of oxygen and the trifluoromethyl group, proved particularly advantageous in optimizing ligand-receptor interactions.
Significant milestones in the development of trifluoromethoxy-containing pharmaceuticals include the approval of riluzole (1995) for amyotrophic lateral sclerosis, celecoxib (1998) as a COX-2 inhibitor, and more recently, ubrogepant (2019) for migraine treatment. These drugs exemplify the strategic incorporation of the -OCF₃ group to achieve improved pharmacokinetic profiles and target specificity. The development of novel synthetic methodologies, such as radical trifluoromethylation and transition-metal-catalyzed coupling reactions for introducing -OCF₃, has further accelerated the exploration of this functional group in diverse chemical spaces [6].
Table 2: Historical Milestones in Trifluoromethoxy Compound Development
Time Period | Key Developments |
---|---|
Pre-1940s | Limited exploration of fluorinated compounds; focus on simple fluorocarbons |
Mid-1940s-1960s | Systematic investigation of -OCF₃ group begins; recognition of enhanced bioactivity |
1970s-1990s | Development of synthetic methods (e.g., Swarts reaction modifications); first FDA-approved -OCF₃ drugs (e.g., Trifluralin herbicide) |
1995-Present | Era of diverse -OCF₃ pharmaceuticals (Riluzole, Celecoxib, Ubrogepant, Alpelisib); advanced synthetic methodologies (electrophilic trifluoromethylation, cross-coupling) |
The trifluoromethoxy group (-OCF₃) occupies a privileged position in contemporary organic and medicinal chemistry due to its unique combination of steric, electronic, and physicochemical properties. Sterically, the -OCF₃ group exhibits a van der Waals volume (approximately 38.3 ų) comparable to that of an isopropyl group, yet its spatial orientation and shape differ significantly. This steric profile allows it to occupy distinct binding pockets within biological targets [2] [8].
Electronically, the -OCF₃ group is among the most potent electron-withdrawing substituents available to chemists. Its Hammett sigma para constant (σₚ = 0.35-0.38) surpasses that of methoxy (-OCH₃, σₚ = -0.27) and approaches that of nitro groups (-NO₂, σₚ = 0.81). This pronounced electron-withdrawing character significantly influences the electronic distribution within conjugated systems like the phenyl ring in 3-[4-(trifluoromethoxy)phenyl]propanenitrile. It reduces electron density at the ortho and para positions, enhancing the compound's electrophilic character at these sites and modulating the reactivity of neighboring functional groups, including the nitrile moiety [2].
From a physicochemical perspective, the -OCF₃ group dramatically enhances lipophilicity (logP increases by approximately 0.9-1.2 compared to -OCH₃), facilitating membrane permeability in biological contexts. Simultaneously, the group exhibits exceptional metabolic stability due to the strength of the C-F bonds (bond dissociation energy ~552 kJ/mol) and the stability of the C-O-CF₃ linkage towards enzymatic hydrolysis, particularly when compared to esters or amides. This resistance to metabolic degradation is a key factor in improving the pharmacokinetic profiles of drug candidates [8].
The polar hydrophobicity imparted by -OCF₃ is particularly valuable. While significantly increasing lipophilicity, the group maintains a modest dipole moment (≈2.3 D), creating a hydrophobic domain without completely eliminating polarity. This characteristic is crucial for optimizing bioavailability, as it balances the often-conflicting requirements of aqueous solubility (necessary for drug distribution) and lipid membrane permeability (necessary for cellular absorption and target engagement). In 3-[4-(trifluoromethoxy)phenyl]propanenitrile, this combination positions the molecule as a versatile chemical building block for synthesizing more complex molecules where tailored lipophilicity and electronic properties are desired, such as in liquid crystals, agrochemicals, or pharmaceutical intermediates. The nitrile group further enhances this versatility by offering a synthetic handle for transformations to carboxylic acids, amides, tetrazoles, or amines [2] [8].
Table 3: Comparative Properties of Key Aryl Substituents
Substituent | Hammett σₚ | π (Hydrophobicity Constant) | Van der Waals Volume (ų) | Key Characteristics |
---|---|---|---|---|
-H | 0.00 | 0.00 | ~7.2 | Reference, neutral |
-OCH₃ | -0.27 | -0.02 | ~25.6 | Electron-donating, moderate H-bond acceptor |
-Cl | 0.23 | 0.71 | ~22.8 | Moderately electron-withdrawing, halogen bond donor |
-CF₃ | 0.54 | 0.88 | ~38.3 | Strongly electron-withdrawing, highly hydrophobic |
-OCF₃ | 0.35-0.38 | 0.90-1.02 | ~38.3 | Strongly electron-withdrawing, polar hydrophobic, metabolically stable |
-CN | 0.66 | -0.57 | ~23.0 | Strongly electron-withdrawing, dipolar, versatile synthon |
The strategic incorporation of the trifluoromethoxy group, as exemplified in 3-[4-(trifluoromethoxy)phenyl]propanenitrile, continues to drive innovation in materials science and pharmaceutical development. Its ability to simultaneously modulate electronic density, lipophilicity, and conformational stability makes it an indispensable tool in the molecular design toolkit. The ongoing development of more efficient and selective methods for introducing the -OCF₃ group ensures its prominence in the synthesis of novel functional molecules for years to come [2] [6] [8].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: